molecular formula C27H22ClNO3 B12045084 1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate CAS No. 355429-71-9

1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12045084
CAS No.: 355429-71-9
M. Wt: 443.9 g/mol
InChI Key: KFRFEXIVXZXUGD-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and a phenylbutanone moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid with 1-oxo-1-phenylbutan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The phenylbutanone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid: Shares the quinoline core but lacks the phenylbutanone moiety.

    1-Oxo-1-phenylbutan-2-yl 3-(4-chlorophenyl)propanoate: Similar structure but with a different carboxylate group.

Uniqueness

1-Oxo-1-phenylbutan-2-yl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

355429-71-9

Molecular Formula

C27H22ClNO3

Molecular Weight

443.9 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C27H22ClNO3/c1-3-25(26(30)19-7-5-4-6-8-19)32-27(31)22-16-24(18-10-12-20(28)13-11-18)29-23-14-9-17(2)15-21(22)23/h4-16,25H,3H2,1-2H3

InChI Key

KFRFEXIVXZXUGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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